An In-depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a cyclopropyl group can confer unique physicochemical and pharmacological properties. This document details a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), reactivity, and safety considerations for this compound. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development.
Introduction
The 2-aminoimidazole moiety is a key pharmacophore found in a variety of biologically active natural products and synthetic compounds. Its ability to act as a bioisostere for guanidine, triazole, and benzamidine has made it a valuable building block in medicinal chemistry.[1] The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]
The cyclopropyl group, a three-membered carbocycle, has gained significant attention in drug design due to its unique conformational and electronic properties. The inherent ring strain of the cyclopropyl group can lead to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles of drug candidates.
This guide focuses on the hydrochloride salt of 5-Cyclopropyl-1H-imidazol-2-amine, a molecule that combines the key features of both the 2-aminoimidazole scaffold and the cyclopropyl group. While specific experimental data for this exact compound is limited in the public domain, this document provides a detailed and scientifically grounded overview based on established chemical principles and data from closely related analogues.
Physicochemical Properties
The physicochemical properties of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride are predicted based on the known properties of similar 2-aminoimidazole and cyclopropyl-containing compounds.
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C₆H₁₀ClN₃ | Based on chemical structure |
| Molecular Weight | 159.62 g/mol | Based on chemical structure |
| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules |
| Melting Point | >200 °C (decomposes) | Hydrochloride salts of amino heterocycles often have high melting points. |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | The hydrochloride salt form increases polarity and aqueous solubility. |
| pKa | 7.0 - 8.0 (for the imidazolium ion) | The 2-aminoimidazole core is basic. |
Synthesis
A plausible and efficient synthesis of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride can be achieved through a multi-step sequence starting from readily available materials. The key steps involve the formation of an α-haloketone intermediate followed by cyclization with a guanidinylating agent.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of α-Bromocyclopropyl methyl ketone
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Rationale: The α-haloketone is a key electrophile for the subsequent cyclization reaction with guanidine. Bromination is a common method for the α-halogenation of ketones.
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Procedure:
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To a solution of cyclopropyl methyl ketone (1.0 eq) in glacial acetic acid, add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature with stirring.
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The reaction mixture is stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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The reaction mixture is then poured into ice-water and extracted with diethyl ether or dichloromethane.
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The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude α-bromocyclopropyl methyl ketone, which can be used in the next step without further purification.
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Step 2: Synthesis of 5-Cyclopropyl-1H-imidazol-2-amine
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Rationale: This is a classic Debus-Radziszewski imidazole synthesis variant, where an α-haloketone reacts with a source of ammonia and an aldehyde (in this case, the aldehyde component is incorporated within the guanidine). A more direct approach involves the condensation with guanidine itself.[1]
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Procedure:
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To a solution of guanidine carbonate (0.6 eq) in a suitable solvent such as ethanol or isopropanol, add a base (e.g., sodium ethoxide or potassium carbonate, 1.2 eq).
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The mixture is stirred at room temperature for 30 minutes to generate free guanidine.
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A solution of α-bromocyclopropyl methyl ketone (1.0 eq) in the same solvent is added dropwise to the reaction mixture.
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The reaction is heated to reflux and monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-Cyclopropyl-1H-imidazol-2-amine.
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Purification can be achieved by column chromatography on silica gel.
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Step 3: Formation of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride
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Rationale: The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media, which is beneficial for biological testing and formulation.
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Procedure:
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The purified 5-Cyclopropyl-1H-imidazol-2-amine is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
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A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.
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The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride as a solid.
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Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of similar compounds found in the literature.[2]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imidazole C4-H | ~6.8 - 7.2 | s | - |
| NH₂ | ~7.0 - 7.5 | br s | - |
| NH | ~11.0 - 12.0 | br s | - |
| Cyclopropyl CH | ~1.5 - 1.8 | m | - |
| Cyclopropyl CH₂ | ~0.6 - 1.0 | m | - |
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Rationale: The imidazole ring proton is expected to appear in the aromatic region. The amine and imine protons will be broad and their chemical shifts can be concentration and solvent dependent. The cyclopropyl protons will appear in the upfield region, characteristic of this strained ring system.
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=N) | ~145 - 150 |
| C5 (C-cyclopropyl) | ~125 - 130 |
| C4 | ~110 - 115 |
| Cyclopropyl CH | ~5 - 10 |
| Cyclopropyl CH₂ | ~5 - 10 |
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Rationale: The C2 carbon, being part of the guanidinium-like system, will be the most downfield among the imidazole ring carbons. The cyclopropyl carbons will resonate at very upfield chemical shifts.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine and imidazole) | 3100 - 3400 | Strong, broad |
| C-H Stretch (aromatic) | ~3050 | Medium |
| C-H Stretch (cyclopropyl) | ~3000 | Medium |
| C=N Stretch (imidazole ring) | 1600 - 1650 | Strong |
| N-H Bend (amine) | 1550 - 1600 | Medium |
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Rationale: The spectrum will be dominated by the broad N-H stretching vibrations. The C=N stretch of the imidazole ring is also a characteristic feature.
Mass Spectrometry
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Predicted [M+H]⁺: m/z = 124.0929 (for the free base)
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Expected Fragmentation Pattern: The fragmentation is likely to involve the loss of small molecules such as HCN and NH₃ from the imidazole ring. Cleavage of the cyclopropyl ring is also possible.
Reactivity and Stability
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Basicity: The 2-amino group and the imidazole ring nitrogen make the molecule basic, readily forming salts with acids.
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Stability: The hydrochloride salt is expected to be a stable, crystalline solid. The free base may be less stable and more susceptible to degradation. The compound should be stored in a cool, dry place, protected from light.
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Reactivity: The primary amino group can undergo typical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds. The imidazole ring can be susceptible to electrophilic substitution, although the electron-donating amino group may direct substitution to specific positions.
Safety and Handling
Based on the safety data for 2-aminoimidazole and its salts, the following precautions should be taken when handling 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride:[3]
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always consult the specific Safety Data Sheet (SDS) for the compound before handling. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Potential Applications in Drug Discovery
The 5-Cyclopropyl-1H-imidazol-2-amine scaffold holds significant promise in drug discovery due to the combined properties of its constituent moieties.
Caption: Potential applications of 5-Cyclopropyl-1H-imidazol-2-amine in drug discovery.
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Antimicrobial Agents: The 2-aminoimidazole core is found in many natural products with potent antimicrobial and antibiofilm activity.
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Anticancer Agents: The cyclopropyl group can enhance the potency and metabolic stability of kinase inhibitors and other anticancer drugs.
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Enzyme Inhibitors: The basic nature and hydrogen bonding capabilities of the 2-aminoimidazole moiety make it an attractive scaffold for designing inhibitors of enzymes such as kinases, proteases, and nitric oxide synthases.
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Central Nervous System (CNS) Agents: The cyclopropyl group can modulate lipophilicity and permeability, potentially improving the blood-brain barrier penetration of drug candidates.
Conclusion
5-Cyclopropyl-1H-imidazol-2-amine hydrochloride is a promising building block for the development of novel therapeutic agents. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and potential applications. The combination of the biologically relevant 2-aminoimidazole scaffold with the advantageous physicochemical properties of the cyclopropyl group makes this compound and its derivatives attractive targets for further investigation in medicinal chemistry and drug discovery.
References
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MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
